3-(1-methyl-1H-pyrazol-5-yl)piperidine
Description
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-9(4-6-11-12)8-3-2-5-10-7-8/h4,6,8,10H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLUIGJBFHESJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251925-05-9 | |
| Record name | 3-(1-methyl-1H-pyrazol-5-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-acetoacetyl-4-benzyl oxygen carbonyl piperidines with phenylhydrazine in the presence of a solvent like ethanol at elevated temperatures (75-85°C) for 2-3 hours . The resulting intermediate undergoes further reactions, including substitution and deacetalization, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen acts as a nucleophile, enabling alkylation and acylation:
Mechanistic Insight : Alkylation proceeds via deprotonation of the piperidine nitrogen by NaH, followed by SN2 attack on the alkyl halide. Acylation involves nucleophilic attack on the acyl chloride’s carbonyl carbon.
Oxidation and Reduction
The piperidine ring and pyrazole system undergo redox transformations:
Oxidation
| Substrate Site | Oxidizing Agent | Product | Key Observation |
|---|---|---|---|
| Piperidine nitrogen | H₂O₂, AcOH, 50°C | N-Oxide derivative | Stable under acidic conditions |
| Pyrazole C-H bonds | KMnO₄, H₂SO₄, reflux | Carboxylic acid derivatives | Partial ring degradation |
Reduction
| Reaction | Reagents | Product | Selectivity |
|---|---|---|---|
| Piperidine ring | H₂, Pd/C, MeOH | Saturated decahydro derivative | High (>90%) |
| Pyrazole ring | LiAlH₄, THF, 0°C | Partially reduced dihydropyrazole | Moderate |
Notable Example : Hydrogenation of the piperidine ring under Pd/C yields a fully saturated backbone, enhancing conformational rigidity.
Cyclization and Heterocycle Formation
The compound participates in cycloadditions and ring-forming reactions:
Case Study : Lawesson’s reagent facilitates sulfur incorporation, enabling synthesis of thiopyrano derivatives with antitumor potential .
Acid-Base Reactions
The piperidine nitrogen (pKa ~10.5) undergoes protonation/deprotonation:
| Condition | Behavior | Outcome |
|---|---|---|
| Acidic (pH < 3) | Protonation at N, enhanced solubility | Water-soluble salts |
| Basic (pH > 11) | Deprotonation, nucleophilic activation | Reactive free amine for further steps |
Practical Use : Protonation in HCl/EtOAc yields stable hydrochloride salts for pharmaceutical formulations .
Cross-Coupling Reactions
The pyrazole ring participates in metal-catalyzed couplings:
| Reaction | Catalysts/Reagents | Product | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Aryl-substituted pyrazoles | 55–70 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Ar-NH₂ | Aminated piperidine derivatives | 60–75 |
Regioselectivity : Coupling occurs preferentially at the pyrazole C4 position due to electronic directing effects .
Ring-Opening and Functionalization
Controlled cleavage of the piperidine ring:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| BrCN, H₂O | RT, 6h | Cyanoamine derivatives | Nucleophilic ring opening |
| HNO₃, H₂SO₄ | 0°C, 2h | Nitrated linear chain compounds | Electrophilic attack |
Application : Nitro intermediates serve as precursors for explosives research.
Scientific Research Applications
Medicinal Chemistry
3-(1-methyl-1H-pyrazol-5-yl)piperidine is being explored for its potential as a pharmaceutical agent due to its interaction with biological targets.
Potential Applications :
- Anticancer Activity : Research has indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. A study demonstrated significant inhibition of cell growth in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, suggesting its utility in cancer therapeutics.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria. A study reported effective inhibition of Staphylococcus aureus and Bacillus subtilis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Bacillus subtilis | 16 µg/mL |
Agrochemical Applications
The compound's structure allows it to be used in the development of agrochemicals, particularly as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a candidate for further research in agricultural applications.
Case Study 1: Anticancer Activity
A recent study focused on the synthesis of novel pyrazole derivatives, including this compound, evaluated their cytotoxic effects on human cancer cell lines. The findings revealed that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential role in cancer treatment.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of this compound was assessed against a panel of pathogenic bacteria. The results indicated a strong correlation between structural modifications and antimicrobial potency, suggesting that further optimization could enhance efficacy.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dipeptidyl peptidase 4, which plays a role in glucose metabolism . The compound’s structure allows it to fit into the active site of the enzyme, thereby inhibiting its activity and exerting its effects.
Comparison with Similar Compounds
Pyrazole vs. Triazole Derivatives
4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine replaces the pyrazole with a triazole ring. This substitution introduces steric bulk (isopropyl group) and alters electronic properties due to the triazole’s nitrogen-rich structure.
Bicyclic Analogues
(1R,3S,5S)-3-(1-Methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane features a rigid bicyclic scaffold, contrasting with the monocyclic piperidine in the target compound. This rigidity may enhance selectivity for specific receptors but reduce adaptability in binding pockets .
Pharmacological and Functional Comparisons
Histamine H₃ Receptor Antagonists
Piperidine derivatives like ABT-239 (1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine) and pitolisant (a clinical H₃ antagonist) demonstrate the importance of substituents on piperidine for receptor affinity. While 3-(1-methyl-1H-pyrazol-5-yl)piperidine lacks direct H₃ receptor data, its pyrazole group could mimic aromatic interactions seen in these agents .
Enzyme Inhibitors
Alvelestat (AZD9668), a neutrophil elastase inhibitor, incorporates a 5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1,2-dihydropyridine scaffold.
Structural and Electronic Analysis
Conformational Flexibility
The 33.4° dihedral angle between pyrazole and piperidine in this compound allows moderate rotation, balancing rigidity and adaptability. In contrast, bicyclic analogues (e.g., 8-azabicyclo[3.2.1]octane derivatives) are locked in specific conformations, limiting binding mode versatility .
Biological Activity
3-(1-methyl-1H-pyrazol-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 189.25 g/mol. The compound features a piperidine ring linked to a pyrazole moiety, which is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest strong antibacterial properties, comparable to established antibiotics .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Pseudomonas aeruginosa | 0.030 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may involve modulation of signaling pathways related to inflammation .
Case Study: Inhibition of Cytokine Production
In a controlled study, cells treated with this compound showed a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to untreated controls, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets, including enzymes and receptors involved in inflammatory responses and microbial growth . Ongoing research aims to elucidate these mechanisms further.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which may provide insights into its unique properties:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochloride | Similar pyrazole and piperidine structures | Different substitution pattern |
| 3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride | Contains an azetidine ring instead of piperidine | Unique combination of pyrazole and azetidine |
| Imidazoles | Heterocyclic compounds similar in application | Different ring structure |
Future Directions
Research on this compound is ongoing, focusing on its pharmacological profile and potential therapeutic applications. Studies are being conducted to explore its efficacy in treating infections and inflammatory diseases, as well as its safety profile in vivo.
Q & A
Q. What are the optimal synthetic routes for 3-(1-methyl-1H-pyrazol-5-yl)piperidine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step processes, such as condensation reactions starting from pyrazole derivatives. For example, analogous compounds like O-1302 (a 1,5-diarylpyrazole derivative) are synthesized via a multi-step pathway from 5-phenyl-1-pentanol, involving cyclization and functional group modifications . Reaction optimization requires screening solvents (e.g., DMSO for solubility) and reagents (e.g., NH₄OAc in glacial AcOH at 108°C for cyclization) to improve yields . Yield discrepancies often arise from competing side reactions, necessitating TLC or HPLC monitoring .
Q. How can researchers validate the structural integrity of this compound derivatives?
Answer: Structural characterization employs:
- NMR spectroscopy : To confirm piperidine ring conformation and pyrazole substitution patterns.
- Mass spectrometry (MS) : For molecular weight verification (e.g., molecular ion peaks matching calculated masses).
- Chromatography : Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) ensures purity and identifies impurities . Computational tools like AutoDock Vina or Gaussian can predict spectral data for cross-validation .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or methyl group positioning) impact the compound’s bioactivity and selectivity?
Answer: Fluorination at specific positions (e.g., 4-fluorophenyl analogs) enhances metabolic stability but may reduce in vivo efficacy due to altered pharmacokinetics . Methyl group placement on the pyrazole ring affects steric hindrance and binding affinity; for example, 1-methyl substitution optimizes receptor interactions in kinase inhibitors . SAR studies require iterative synthesis, biochemical assays (e.g., IC₅₀ measurements), and molecular docking to map binding pockets .
Q. What experimental design strategies resolve contradictions in biological activity data across studies?
Answer: Discrepancies often stem from assay variability (e.g., cell line differences) or compound stability. Solutions include:
- Embedded experimental designs : Combine quantitative data (e.g., dose-response curves) with qualitative observations (e.g., solubility in buffers) .
- Control standardization : Use internal controls like SB 239063 (a kinase inhibitor with well-characterized activity) to normalize results .
- Stability assays : Test compound integrity under physiological conditions (pH, temperature) using LC-MS .
Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?
Answer: Molecular dynamics simulations (e.g., using AMBER or GROMACS) predict binding modes and residence times in enzyme active sites . Density functional theory (DFT) calculations assess electronic effects of substituents (e.g., trifluoromethyl groups) on reactivity . Virtual screening libraries (e.g., ZINC15) prioritize derivatives with favorable ADMET profiles .
Methodological Challenges
Q. What strategies mitigate toxicity or off-target effects observed in vitro-to-in vivo translation?
Answer: Toxicity discrepancies arise from metabolic conversion (e.g., cytochrome P450 interactions) or tissue-specific accumulation. Mitigation approaches:
Q. How should researchers address solubility limitations in pharmacological assays?
Answer: Solubility can be improved via:
- Co-solvent systems : Use DMSO-water gradients (<1% DMSO to avoid cytotoxicity) .
- Salt formation : Hydrochloride salts (e.g., 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine HCl) enhance aqueous solubility .
- Nanoformulation : Encapsulate compounds in liposomes or polymeric nanoparticles for sustained release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
